REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[C:10](=O)[C:9]([C:12]([O:14][CH3:15])=[O:13])=[CH:8][NH:7][CH:6]=1)=[O:4].CN(C=O)C.S(Cl)([Cl:23])=O>>[CH3:1][O:2][C:3](=[O:4])[C:5]1[C:10]([Cl:23])=[C:9]([C:12]([O:14][CH3:15])=[O:13])[CH:8]=[N:7][CH:6]=1
|
Name
|
|
Quantity
|
16.38 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=CNC=C(C1=O)C(=O)OC
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
Excess thionyl chloride is removed under vacuum
|
Type
|
ADDITION
|
Details
|
the residue is added to aqueous NaHCO3
|
Type
|
EXTRACTION
|
Details
|
and extracted in ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The phases are separated
|
Type
|
CUSTOM
|
Details
|
the organic layer is dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
WASH
|
Details
|
The residue is washed with aqueous K2CO3 and water
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=CN=CC(=C1Cl)C(=O)OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.35 g | |
YIELD: PERCENTYIELD | 41% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |